molecular formula C44H40N4O6S2 B12695792 Benzenesulfonamide, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl- CAS No. 71850-61-8

Benzenesulfonamide, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-

Cat. No.: B12695792
CAS No.: 71850-61-8
M. Wt: 784.9 g/mol
InChI Key: NBRGONFEDJSOMB-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) is an organic compound known for its unique structure and properties. It is characterized by the presence of a benzenesulfonamide group linked to an anthracene core through diimino bridges. This compound is notable for its applications in various fields, including organic electronics and dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) typically involves multiple steps:

    Starting Material: The synthesis begins with 1,4-dihydroxyanthraquinone.

    Formation of Diimino Bridges: The anthraquinone derivative undergoes a reaction with appropriate amines to form diimino bridges.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve high-temperature condensation reactions, oxidation, and substitution reactions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) has several scientific research applications:

    Organic Electronics: Due to its excellent electron transport properties, it is used in organic thin-film transistors and organic light-emitting diodes.

    Dye Chemistry: The compound is used as a dye for textiles and in photodynamic therapy.

    Biological Research: It is studied for its potential as an antimicrobial and anticancer agent.

    Industrial Applications: The compound is used in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its electron transport properties enable it to participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-2,4,6-trimethyl-)
  • Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-methyl-2,4,6-trimethyl-)

Uniqueness

Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) is unique due to its specific structural configuration, which imparts distinct electronic properties and reactivity. Its ability to form stable diimino bridges and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

71850-61-8

Molecular Formula

C44H40N4O6S2

Molecular Weight

784.9 g/mol

IUPAC Name

3-[[9,10-dioxo-4-[2,4,6-trimethyl-3-(phenylsulfamoyl)anilino]anthracen-1-yl]amino]-2,4,6-trimethyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C44H40N4O6S2/c1-25-23-27(3)43(55(51,52)47-31-15-9-7-10-16-31)29(5)39(25)45-35-21-22-36(38-37(35)41(49)33-19-13-14-20-34(33)42(38)50)46-40-26(2)24-28(4)44(30(40)6)56(53,54)48-32-17-11-8-12-18-32/h7-24,45-48H,1-6H3

InChI Key

NBRGONFEDJSOMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)NC5=CC=CC=C5)C)C(=O)C6=CC=CC=C6C3=O)C)S(=O)(=O)NC7=CC=CC=C7)C

Origin of Product

United States

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